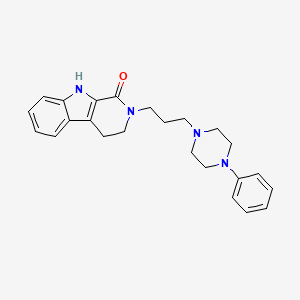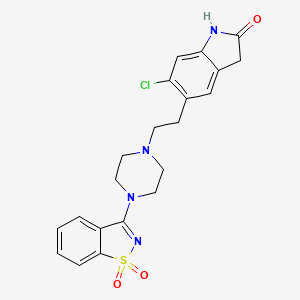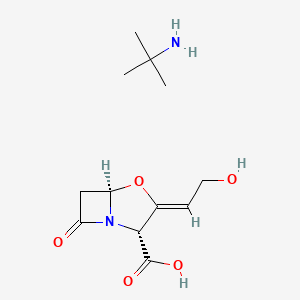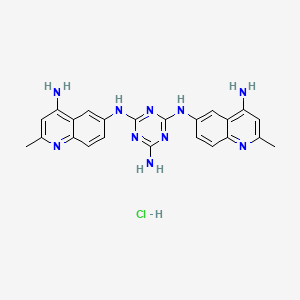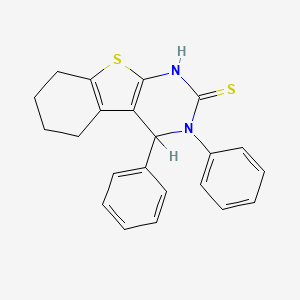
3,4-Diphenyl-3,4,5,6,7,8-hexahydro-(1)benzothieno(2,3-d)pyrimidine-2(1H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Diphenyl-3,4,5,6,7,8-hexahydro-(1)benzothieno(2,3-d)pyrimidine-2(1H)-thione is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures containing at least one atom other than carbon. This particular compound features a benzothieno-pyrimidine core, which is known for its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diphenyl-3,4,5,6,7,8-hexahydro-(1)benzothieno(2,3-d)pyrimidine-2(1H)-thione typically involves multi-step organic reactions. Common starting materials include benzothiophene derivatives and pyrimidine precursors. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3,4-Diphenyl-3,4,5,6,7,8-hexahydro-(1)benzothieno(2,3-d)pyrimidine-2(1H)-thione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves replacing one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3,4-Diphenyl-3,4,5,6,7,8-hexahydro-(1)benzothieno(2,3-d)pyrimidine-2(1H)-thione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions would require detailed studies using techniques like molecular docking and biochemical assays.
Comparison with Similar Compounds
Similar Compounds
Benzothiophene derivatives: Known for their diverse biological activities.
Pyrimidine derivatives: Widely studied for their pharmacological properties.
Uniqueness
What sets 3,4-Diphenyl-3,4,5,6,7,8-hexahydro-(1)benzothieno(2,3-d)pyrimidine-2(1H)-thione apart is its unique combination of structural features, which may confer distinct biological or chemical properties.
Properties
CAS No. |
128352-87-4 |
|---|---|
Molecular Formula |
C22H20N2S2 |
Molecular Weight |
376.5 g/mol |
IUPAC Name |
3,4-diphenyl-1,4,5,6,7,8-hexahydro-[1]benzothiolo[2,3-d]pyrimidine-2-thione |
InChI |
InChI=1S/C22H20N2S2/c25-22-23-21-19(17-13-7-8-14-18(17)26-21)20(15-9-3-1-4-10-15)24(22)16-11-5-2-6-12-16/h1-6,9-12,20H,7-8,13-14H2,(H,23,25) |
InChI Key |
RZIARTSEBYXVAW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)NC(=S)N(C3C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


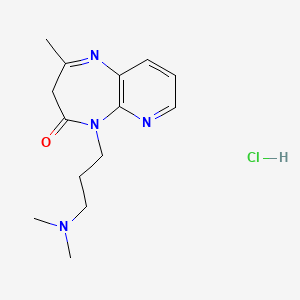
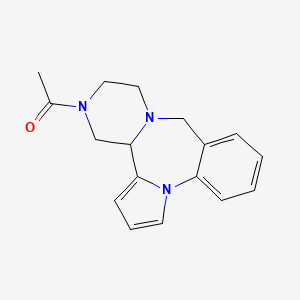

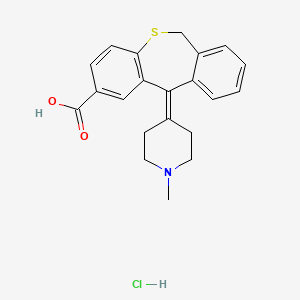
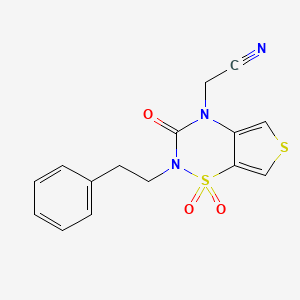
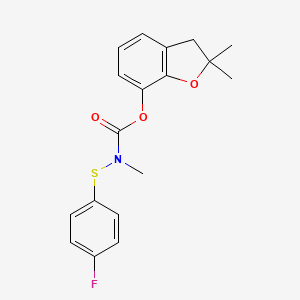
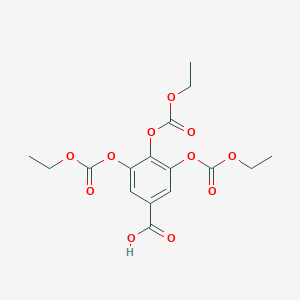
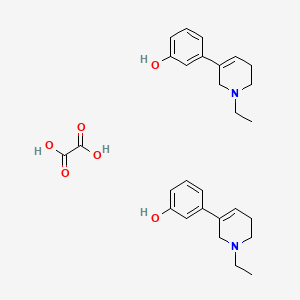
![7-[[(1S,5R)-8-azabicyclo[3.2.1]octan-3-yl]oxy]chromen-2-one](/img/structure/B12755410.png)
